Rubreserine

Description

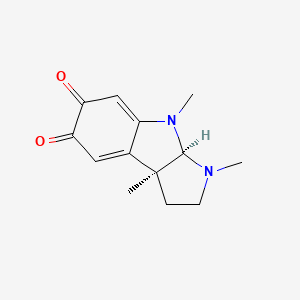

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13-4-5-14(2)12(13)15(3)9-7-11(17)10(16)6-8(9)13/h6-7,12H,4-5H2,1-3H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQNKCYZDSDWJL-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=CC(=O)C(=O)C=C23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=CC(=O)C(=O)C=C23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939843 | |

| Record name | 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18455-27-1 | |

| Record name | Rubreserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018455271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rubreserine: A Novel Inhibitor of Folate Synthesis via Targeting of Glutamine Amidotransferase/Aminodeoxychorismate Synthase (GAT-ADCS)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate is an essential vitamin crucial for the synthesis of nucleotides and amino acids, making the folate biosynthesis pathway a key target for antimicrobial and anticancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of rubreserine, a natural product that inhibits folate synthesis. This compound specifically targets the glutamine amidotransferase (GAT) activity of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS), a critical component in the production of p-aminobenzoate (pABA), a precursor of folate. This document details the inhibitory effects of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Introduction

The vital role of folate in cellular proliferation has led to the development of numerous antifolate drugs. However, the emergence of drug resistance necessitates the discovery of novel inhibitors that target different enzymes within the folate synthesis pathway. This compound has been identified as a potent inhibitor of this pathway in organisms that synthesize their own folate, such as plants and apicomplexan parasites. Its unique mechanism of action, targeting the early stages of folate precursor synthesis, presents a promising avenue for the development of new therapeutic agents.

Mechanism of Action of this compound on Folate Synthesis

This compound exerts its inhibitory effect on the folate synthesis pathway by targeting the bifunctional enzyme Glutamine Amidotransferase/Aminodeoxychorismate Synthase (GAT-ADCS).[1][2][3] This enzyme is responsible for the synthesis of p-aminobenzoate (pABA), an essential precursor for folate production.[1][2]

The key points of this compound's mechanism of action are:

-

Inhibition of GAT Activity: this compound specifically inhibits the glutamine amidotransferase (GAT) domain of GAT-ADCS.[1][3] This domain is responsible for producing ammonia from glutamine, which is then used by the aminodeoxychorismate synthase (ADCS) domain to convert chorismate to aminodeoxychorismate.

-

Disruption of pABA Synthesis: By inhibiting the GAT domain, this compound effectively blocks the production of pABA.

-

Depletion of Folate Levels: The reduction in pABA availability leads to a significant decrease in the overall cellular folate content. Studies have shown that treatment with this compound can decrease folate levels by 40-50% in organisms like Arabidopsis thaliana and the parasite Toxoplasma gondii.[1][3][4]

-

Growth Inhibition: The depletion of the folate pool ultimately inhibits the growth of organisms that rely on de novo folate synthesis. This effect can be reversed by supplementing the growth medium with pABA or 5-formyltetrahydrofolate, confirming that the primary target of this compound at inhibitory concentrations is the folate biosynthesis pathway.[1][3]

Quantitative Data on this compound's Efficacy

The inhibitory potential of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 (GAT Activity) | Plant GAT-ADCS | ~8 µM | [1][3] |

Table 1: In Vitro Inhibition of GAT-ADCS Activity by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound on the glutamine amidotransferase activity of the plant-derived GAT-ADCS enzyme.

| Organism | IC50 (Growth Inhibition) | Reference |

| Arabidopsis thaliana | 65 µM | [1][3] |

| Toxoplasma gondii | 20 µM | [1][3] |

| Plasmodium falciparum | 1 µM | [1][3] |

Table 2: In Vivo Growth Inhibition by this compound. This table presents the IC50 values for the growth inhibition of different organisms by this compound.

| Organism | This compound Concentration | Reduction in Folate Content | Reference |

| Arabidopsis thaliana | Not specified | 40-50% | [1][3] |

| Toxoplasma gondii | 20 µM | ~50% | [4][5] |

| Toxoplasma gondii | 40 µM | ~50% | [4][5] |

Table 3: Effect of this compound on Cellular Folate Content. This table summarizes the observed decrease in total folate levels in different organisms upon treatment with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on folate synthesis. These protocols are representative of the methods employed in the field.

GAT-ADCS Enzyme Activity Assay

This assay measures the glutamine amidotransferase activity of GAT-ADCS spectrophotometrically by coupling the production of glutamate to the reduction of NAD+ by glutamate dehydrogenase.

Materials:

-

Recombinant GAT-ADCS enzyme

-

L-glutamine

-

Chorismate

-

NAD+

-

Glutamate Dehydrogenase (GDH)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, and GDH in a cuvette.

-

Add the GAT-ADCS enzyme to the reaction mixture.

-

To test the effect of this compound, pre-incubate the GAT-ADCS enzyme with various concentrations of this compound for a defined period (e.g., 20 minutes) before adding it to the reaction mixture.

-

Initiate the reaction by adding L-glutamine.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

-

To measure the coupled GAT-ADCS activity, include chorismate in the reaction mixture.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Quantification of Cellular Folate Content by LC-MS/MS

This method describes the extraction and quantification of different folate vitamers from cells treated with this compound using liquid chromatography-tandem mass spectrometry.

Materials:

-

Cell cultures (Arabidopsis thaliana or Toxoplasma gondii)

-

This compound

-

Extraction Buffer (e.g., 80% methanol, 30 mM NaCNBD3, 0.2% formaldehyde-13C, d2, and 0.1% acetic acid)

-

Internal standards (isotopically labeled folate standards)

-

LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

-

Cell Culture and Treatment: Culture the cells under appropriate conditions. Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Quenching: Harvest the cells by centrifugation. Immediately resuspend the cell pellet in ice-cold extraction buffer to quench metabolic activity and initiate folate extraction.

-

Extraction: Incubate the samples on ice (e.g., for 60 minutes) to allow for complete extraction and derivatization of folates. Centrifuge to pellet cell debris.

-

Sample Preparation: Collect the supernatant containing the extracted folates. The sample can be concentrated if necessary using a vacuum concentrator.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Separate the different folate vitamers using an appropriate chromatographic gradient.

-

Quantification: Detect and quantify the folate species using multiple reaction monitoring (MRM) based on their specific precursor and product ion transitions. Calculate the concentration of each folate vitamer by comparing its peak area to that of the corresponding internal standard.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Folate synthesis pathway and the point of inhibition by this compound.

Caption: Experimental workflow for characterizing this compound's effects.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound represents a significant development in the search for novel antifolate agents. Its distinct mechanism of action, targeting the GAT-ADCS enzyme, offers a new strategy to combat organisms that rely on de novo folate synthesis. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound and its analogs as potential therapeutic agents. The provided visualizations offer a clear and concise summary of the complex biological processes involved. Future studies should focus on the detailed structural interactions between this compound and GAT-ADCS to facilitate the design of even more potent and selective inhibitors.

References

- 1. sciencepub.net [sciencepub.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigation of protocols to extraction and quantification of folates in vegetables matrices split into liquor and fiber fraction using factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

What is the origin and synthesis of Rubreserine?

An In-depth Technical Guide to the Origin and Synthesis of Rubreserine

Introduction

This compound is a distinctive red-colored o-quinone compound that has garnered significant interest in biochemical and pharmaceutical research.[1] It is not a naturally occurring alkaloid but rather a derivative of physostigmine, an indole alkaloid extracted from the Calabar bean (Physostigma venenosum).[1][2] This guide provides a comprehensive overview of the origin of this compound, its chemical synthesis, and its mechanism of action, with a focus on its role as an inhibitor of folate biosynthesis.

Origin of this compound

The genesis of this compound is a multi-step process originating from the natural compound physostigmine (also known as eserine).

-

Physostigmine: The parent compound, physostigmine, is an alkaloid found in the Calabar bean, a plant native to Western Africa.[1]

-

Eseroline Formation: Physostigmine undergoes hydrolysis, leading to the degradation and formation of eseroline.[1][3]

-

This compound Formation: Eseroline is then oxidized to form this compound. This oxidation process is spontaneous and is significantly accelerated in alkaline conditions (pH > 7).[1][4] The presence of two carbonyl functions on the aromatic ring, which are absent in eseroline, is the key structural difference and the source of this compound's biological activity.[5]

The transformation from the colorless eseroline to the dark red this compound is a notable color reaction.[1]

Chemical and Physical Properties

This compound is chemically identified as (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole-5,6-dione.[6] Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₂O₂[1][6] |

| Molecular Weight | 232.28 g/mol [6][7] |

| CAS Number | 18455-27-1[6] |

| Appearance | Dark red crystals[1] |

| Melting Point | 152 °C[6] |

| Boiling Point | 359.5 ± 42.0 °C (Predicted)[6] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted)[6] |

| pKa | 8.50 ± 0.40 (Predicted)[6] |

| Solubility | Soluble in DMSO[1] |

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the oxidation of its immediate precursor, eseroline.

Synthesis Principle

The synthesis is based on the spontaneous oxidation of eseroline in an alkaline environment. The o-quinone structure of this compound is formed through this oxidative process.[1] The reaction is efficient, with a conversion rate exceeding 90% under optimal conditions.[1] While eseroline itself is commercially available, it can also be prepared from physostigmine.

Experimental Protocol: Oxidation of Eseroline

This protocol is a composite based on established principles of this compound formation.[1][2][8]

Materials:

-

Eseroline

-

Sodium hydroxide (NaOH) or a suitable buffer solution (e.g., phosphate buffer)

-

Distilled water

-

Organic solvent for extraction (e.g., dichloromethane or chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy equipment for analysis.

Procedure:

-

Preparation of Alkaline Solution: Prepare a buffered solution with a pH greater than 7. A dilute solution of sodium hydroxide can also be used.

-

Dissolution of Eseroline: Dissolve a known quantity of eseroline in the alkaline solution. Eseroline is commercially available.

-

Oxidation Reaction: Allow the reaction to proceed at room temperature. The solution will gradually develop a red color, indicating the formation of this compound.[1] The reaction is spontaneous but may be monitored over time for completion.

-

Monitoring the Reaction: The progress of the conversion can be monitored using analytical techniques such as HPLC to track the disappearance of the eseroline peak and the appearance of the this compound peak.

-

Extraction (Optional): Once the reaction is complete (as determined by HPLC, >90% conversion), the this compound can be extracted from the aqueous solution using an appropriate organic solvent.

-

Purification: The organic extracts can be combined, dried over an anhydrous drying agent, and the solvent evaporated to yield crude this compound. Further purification can be achieved by crystallization to obtain dark red crystals.[1]

-

Analysis and Characterization: The identity and purity of the synthesized this compound should be confirmed using NMR spectroscopy and mass spectrometry.

Biological Activity and Signaling Pathway

This compound's primary biological significance lies in its ability to inhibit the biosynthesis of folates.[9]

Mechanism of Action

This compound targets and inhibits the bifunctional enzyme Glutamine amidotransferase-aminodeoxychorismate synthase (GAT-ADCS) .[1][2] This enzyme is crucial for the synthesis of p-aminobenzoate (pABA), an essential precursor for folate biosynthesis in certain eukaryotes like plants and Apicomplexan parasites (e.g., Toxoplasma gondii and Plasmodium falciparum).[4][9]

The key points of its mechanism are:

-

This compound specifically inhibits the glutamine amidotransferase (GAT) domain of the enzyme.[1][9]

-

This inhibition blocks the conversion of chorismate and glutamine into aminodeoxychorismate, thereby depleting the pool of pABA.[1]

-

The resulting folate deficiency disrupts essential cellular processes, leading to the inhibition of growth in susceptible organisms.[9]

-

The o-quinone structure, with its two carbonyl groups, is essential for this inhibitory activity; eseroline, which lacks these groups, shows no such effect.[1][2]

Quantitative Biological Data

The inhibitory effects of this compound have been quantified against various organisms.

| Target | IC₅₀ Value | Notes |

| Plant GAT-ADCS | ~8 µM[9] | Apparent IC₅₀ for glutamine amidotransferase activity. |

| Arabidopsis thaliana | 65 µM[9] | Growth inhibition. |

| Toxoplasma gondii | 20 µM[9] | Growth inhibition. |

| Plasmodium falciparum | 1 µM[9] | Growth inhibition. |

The growth inhibition in Arabidopsis and Toxoplasma can be reversed by the addition of pABA or 5-formyltetrahydrofolate, confirming that this compound's effect at these concentrations is specific to the folate biosynthesis pathway.[9]

Conclusion

This compound, an oxidation product of the physostigmine derivative eseroline, is a potent inhibitor of the GAT-ADCS enzyme. Its synthesis is straightforward, relying on the spontaneous oxidation of eseroline in alkaline conditions. The well-defined mechanism of action, targeting a crucial step in folate biosynthesis, makes this compound and its chemical structure a valuable lead for the development of novel antiparasitic agents, particularly against toxoplasmosis and malaria.[9]

References

- 1. Buy this compound | 18455-27-1 | >98% [smolecule.com]

- 2. EP2520297A1 - this compound and its derivates with antiparasitic activity - Google Patents [patents.google.com]

- 3. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 18455-27-1 [chemicalbook.com]

- 7. This compound | C13H16N2O2 | CID 3080713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of p-aminobenzoate and folate syntheses in plants and apicomplexan parasites by natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Rubreserine: A Technical Guide to the Natural Product Derivative of Physostigmine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rubreserine, a distinctive red-colored oxidation product of physostigmine, has emerged as a molecule of significant interest beyond its historical association as a degradation product. While its precursor, physostigmine, is a well-known cholinesterase inhibitor, this compound exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of this compound, detailing its chemical origins, synthesis, and established biological activities. Notably, this document consolidates quantitative data on its potent inhibition of folate biosynthesis, a mechanism that underpins its antiparasitic properties. Detailed experimental protocols for key in vitro assays are provided to facilitate further research. Furthermore, this guide visualizes the chemical relationship between physostigmine and this compound, and the enzymatic pathway it is known to inhibit, through detailed diagrams. While this compound's direct effects on neuroprotective and neuroinflammatory signaling pathways remain an area for future investigation, this guide also presents an overview of relevant pathways that may be pertinent to its broader biological context.

From Physostigmine to this compound: A Chemical Journey

This compound is not a direct derivative of physostigmine but is formed through a two-step degradation process. The initial step involves the hydrolysis of the carbamate ester in physostigmine to yield eseroline. Subsequently, eseroline undergoes spontaneous air oxidation, particularly in alkaline conditions, to form the o-quinone structure of this compound, which is responsible for its characteristic red color.[1][2][3][4]

Synthesis Protocol: From Eseroline to this compound

While detailed protocols for large-scale synthesis are not extensively published, a general laboratory-scale procedure for the formation of this compound from eseroline can be described as follows. This process relies on the spontaneous oxidation of eseroline in the presence of air.

Materials:

-

Eseroline

-

A suitable buffer solution (e.g., phosphate buffer, pH > 7)

-

Standard laboratory glassware

Procedure:

-

Dissolve eseroline in the alkaline buffer solution. The concentration will depend on the desired yield and scale.

-

Expose the solution to air by stirring in an open flask or by bubbling air through the solution. The progress of the reaction can be monitored by the color change of the solution to a deep red.

-

The reaction is typically allowed to proceed at room temperature.

-

Once the reaction is complete (as indicated by the stabilization of the red color), this compound can be isolated using standard chromatographic techniques, such as column chromatography.

Note: Eseroline itself is unstable and is typically generated in situ from the hydrolysis of physostigmine.[4]

Biological Activity of this compound

Contrary to its parent compound, this compound is a poor inhibitor of cholinesterases, with studies showing a lack of significant activity at physiologically relevant concentrations.[3] The primary and most well-documented biological activity of this compound is its potent inhibition of folate biosynthesis.

Inhibition of Folate Biosynthesis

This compound has been identified as an inhibitor of glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS), a key bifunctional enzyme in the folate biosynthesis pathway of plants and apicomplexan parasites.[1][2] This inhibition disrupts the production of p-aminobenzoate (pABA), a crucial precursor for folate synthesis.

This inhibitory activity has been quantified in several organisms, demonstrating this compound's potential as an antiparasitic agent.

Table 1: Quantitative Data on this compound's Biological Activity

| Target/Organism | Assay | IC50 Value | Reference |

| Arabidopsis thaliana GAT-ADCS | Enzyme Inhibition Assay | ~8 µM | [1][2] |

| Arabidopsis thaliana | Growth Inhibition Assay | 65 µM | [1][2] |

| Toxoplasma gondii | Growth Inhibition Assay | 20 µM | [1][2] |

| Plasmodium falciparum | Growth Inhibition Assay | 1 µM | [1][2][5] |

| Acetylcholinesterase/Butyrylcholinesterase | Enzyme Inhibition Assay | No significant inhibition up to 30 mM | [3] |

Experimental Protocols

In Vitro Growth Inhibition Assay for Toxoplasma gondii

This protocol is adapted from methodologies used to assess the antiparasitic activity of compounds against T. gondii.[6][7][8]

Materials:

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Human foreskin fibroblast (HFF) cells or other suitable host cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well microplates

-

This compound stock solution (dissolved in DMSO)

-

Control compounds (e.g., pyrimethamine as a positive control, DMSO as a vehicle control)

-

Reagents for quantifying parasite growth (e.g., β-galactosidase substrate for reporter strains, or DNA-staining dyes like SYBR Green)

Procedure:

-

Seed HFF cells into 96-well plates and culture until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

-

Infect the HFF cell monolayers with T. gondii tachyzoites at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, add the different concentrations of this compound and control compounds to the wells.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).

-

After the incubation period, quantify parasite growth using a suitable method. For reporter strains expressing β-galactosidase, cell lysates can be incubated with a colorimetric or fluorometric substrate. For other strains, DNA staining can be used to quantify the parasite load.

-

Measure the signal (absorbance or fluorescence) using a plate reader.

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the concentration of this compound and fitting the data to a dose-response curve.

In Vitro Growth Inhibition Assay for Plasmodium falciparum

This protocol is based on standard methods for assessing the antimalarial activity of compounds.[1][5][9]

Materials:

-

A culture-adapted strain of Plasmodium falciparum (e.g., 3D7)

-

Human red blood cells (RBCs)

-

RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, and gentamicin

-

96-well microplates

-

This compound stock solution (in DMSO)

-

Control compounds (e.g., chloroquine as a positive control, DMSO as a vehicle control)

-

SYBR Green I dye or other DNA intercalating agents

-

Lysis buffer

Procedure:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare serial dilutions of this compound in culture medium in a 96-well plate.

-

Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

-

Incubate the plates in a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.

-

After incubation, lyse the RBCs and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a plate reader.

-

Determine the IC50 value by analyzing the dose-response curve of fluorescence intensity versus this compound concentration.

Measurement of Cellular Folate Content

This is a general procedure to assess the impact of a compound on the folate levels within cells.[2][10][11][12]

Materials:

-

Cultured cells (e.g., Toxoplasma gondii infected host cells)

-

This compound

-

Lysis buffer containing an antioxidant (e.g., ascorbic acid) to protect folates from degradation

-

Microbiological assay kit (using Lactobacillus casei) or a commercial folate immunoassay kit

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

Culture the cells in the presence and absence of a sub-lethal concentration of this compound for a defined period.

-

Harvest the cells and wash them to remove any extracellular medium.

-

Lyse the cells in a buffer containing an antioxidant to release the intracellular folates.

-

Determine the protein concentration of the cell lysates for normalization.

-

Measure the folate concentration in the lysates using either a microbiological assay or a competitive binding assay.

-

Compare the folate levels in the this compound-treated cells to the untreated control cells to determine the percentage of folate reduction.

Potential Roles in Neuroprotection and Neuroinflammation: A Look into Relevant Signaling Pathways

While direct experimental evidence linking this compound to specific neuroprotective or neuroinflammatory signaling pathways is currently limited, its structural relationship to physostigmine and its known biological activities warrant a discussion of potentially relevant pathways. The following diagram illustrates key signaling cascades that are often implicated in neuronal survival and the inflammatory response in the central nervous system. Future research could explore whether this compound modulates these pathways.

Toxicity Profile: A Comparative Outlook

Physostigmine: Physostigmine is known to be highly toxic, primarily due to its potent inhibition of acetylcholinesterase, leading to a cholinergic crisis. The LD50 of physostigmine in mice is approximately 3 mg/kg.[12] Its use in a clinical setting is carefully managed to avoid adverse effects.

This compound: Given the lack of significant cholinesterase inhibition by this compound, it is plausible that its acute toxicity profile would be substantially different from and likely less severe than that of physostigmine. However, without dedicated in vivo toxicity studies, this remains a hypothesis. The primary mechanism of action of this compound, the inhibition of folate biosynthesis, would likely be the main determinant of its toxicity in mammals, which, unlike the targeted parasites, can acquire folate from their diet. This suggests a potential for selective toxicity.

Future Research Direction: A critical area for future research is the comprehensive in vivo toxicity assessment of this compound, including acute and chronic toxicity studies, and a direct comparison with physostigmine. This would be essential for any potential therapeutic development of this compound or its derivatives.

Conclusion

This compound, a natural product derivative of physostigmine, presents a compelling case for further investigation. Its distinct pharmacological profile, characterized by potent inhibition of folate biosynthesis and a lack of significant cholinesterase activity, sets it apart from its well-known precursor. The established antiparasitic activity, particularly against Plasmodium falciparum, highlights its potential as a lead compound for the development of new therapeutic agents. This technical guide has provided a consolidated resource of the current knowledge on this compound, including quantitative biological data and detailed experimental protocols to aid researchers in this endeavor. While its role in neuroprotection and neuroinflammation remains to be elucidated, the foundational information presented here serves as a springboard for future studies to unlock the full therapeutic potential of this intriguing molecule. The clear need for in vivo toxicity data and investigation into its effects on key signaling pathways represents a significant opportunity for future research in the field of drug discovery and development.

References

- 1. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 18455-27-1 | >98% [smolecule.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK/STAT pathway plays a critical role in the proinflammatory gene expression and apoptosis of RAW264.7 cells induced by trichothecenes as DON and T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suberosin inhibits proliferation of human peripheral blood mononuclear cells through the modulation of the transcription factors NF-AT and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

- 8. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell culture protection and in vivo neuroprotective capacity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C13H16N2O2 | CID 3080713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Suberosin inhibits proliferation of human peripheral blood mononuclear cells through the modulation of the transcription factors NF-AT and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of five methods for the determination of lethal dose in acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Rubreserine: A Technical Guide to its Chemical and Physical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of Rubreserine, a compound of interest for researchers, scientists, and drug development professionals. This document details its fundamental characteristics, experimental protocols for their determination, and insights into its biological mechanism of action.

Core Chemical and Physical Properties

This compound, a red-colored oxidation product of eseroline, possesses a unique chemical structure that underpins its biological activity.[1] The following tables summarize its key quantitative properties.

| Identifier | Value | Source |

| IUPAC Name | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione | --INVALID-LINK-- |

| CAS Number | 18455-27-1 | [2] |

| Chemical Formula | C₁₃H₁₆N₂O₂ | [2][3] |

| Physical Property | Value | Source |

| Molecular Weight | 232.28 g/mol | [2][3][4] |

| Melting Point | 144-145 °C | [5] |

| Boiling Point (Predicted) | 359.5 ± 42.0 °C | [6] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 8.50 ± 0.40 | [6] |

| XLogP3 | 0.5 | --INVALID-LINK-- |

| Solubility & Appearance | ||

| Solubility | Soluble in DMSO.[2][3] | |

| Appearance | Solid powder.[3] |

Synthesis of this compound

This compound is synthesized through the oxidation of eseroline. This reaction occurs spontaneously and is notably accelerated under alkaline conditions, specifically at a pH greater than 7.[1]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the solution is allowed to stand to allow undissolved solids to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).

-

The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong acid or base is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of this compound between n-octanol and water.

Methodology:

-

A solution of this compound is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water are placed in a separatory funnel.

-

A known amount of the this compound solution is added to the funnel.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from each phase.

-

The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

-

LogP is the logarithm of the partition coefficient.

Signaling Pathway and Mechanism of Action

This compound has been identified as an inhibitor of the folate biosynthesis pathway, a critical metabolic route for many organisms. Specifically, it targets the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS).

References

- 1. researchgate.net [researchgate.net]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. In vivo assessment of antimicrobial agents against Toxoplasma gondii by quantification of parasites in the blood, lungs, and brain of infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

Rubreserine: A Technical Guide to its Chemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubreserine, a quinonoid derivative of eseroline, is a natural product that has garnered significant interest in the scientific community for its potent biological activities. Historically known as a degradation product of physostigmine, recent research has illuminated its potential as a specific inhibitor of folate biosynthesis, presenting a promising avenue for the development of novel anti-parasitic and anti-plant agents. This technical guide provides an in-depth overview of this compound, covering its chemical identity, synthesis, biological mechanism of action, and relevant experimental protocols.

Chemical Identity and Molecular Structure

This compound is chemically identified by the following:

The molecular structure of this compound is characterized by a tricyclic o-quinone system, which is crucial for its biological activity.[2]

Molecular Structure of this compound

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Physical State | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [1][2] |

| Biological Activity | Value | Organism/Enzyme | Reference |

| IC₅₀ (GAT-ADCS inhibition) | ~8 µM | Plant GAT-ADCS | [7] |

| IC₅₀ (Growth Inhibition) | 65 µM | Arabidopsis thaliana | [7] |

| IC₅₀ (Growth Inhibition) | 20 µM | Toxoplasma gondii | [7] |

| IC₅₀ (Growth Inhibition) | 1 µM | Plasmodium falciparum | [7] |

| Effect on Folate Content | 40-50% decrease | Arabidopsis thaliana and Toxoplasma gondii | [7] |

Mechanism of Action: Inhibition of Folate Biosynthesis

This compound's primary mechanism of action is the inhibition of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS). This enzyme is a key player in the biosynthesis of p-aminobenzoate (pABA), a precursor for folate synthesis in plants and apicomplexan parasites. By inhibiting the GAT domain of GAT-ADCS, this compound effectively blocks the production of pABA, leading to a depletion of the folate pool and subsequent inhibition of growth and proliferation.[7]

The specificity of this compound for the folate biosynthesis pathway has been demonstrated by rescue experiments where the addition of pABA or 5-formyltetrahydrofolate restored the growth of Arabidopsis and Toxoplasma in the presence of the inhibitor at concentrations up to its IC₅₀ value.[7]

Signaling Pathway Diagram

The following diagram illustrates the folate biosynthesis pathway and the point of inhibition by this compound.

References

- 1. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 18455-27-1 | >98% [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 18455-27-1 [chemicalbook.com]

- 6. This compound | C13H16N2O2 | CID 3080713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inhibition of p-aminobenzoate and folate syntheses in plants and apicomplexan parasites by natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of Rubreserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubreserine, an oxidative product of eseroline, has emerged as a compound of significant interest due to its potent inhibitory effects on folate biosynthesis. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows. The primary therapeutic potential of this compound lies in its selective action against organisms dependent on de novo folate synthesis, such as plants and apicomplexan parasites, making it a compelling candidate for further investigation in the development of novel anti-parasitic agents.

Core Biological Activity: Inhibition of Folate Biosynthesis

The principal biological activity of this compound is the inhibition of the folate biosynthesis pathway. This pathway is essential for the de novo synthesis of folate cofactors, which are crucial for the production of nucleotides and certain amino acids, and thus for cell division and growth. Higher eukaryotes, including humans, lack this pathway and obtain folates from their diet, making enzymes in this pathway attractive targets for antimicrobial and anti-parasitic drugs.

This compound specifically targets the bifunctional enzyme Glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS) .[1][2] This enzyme is pivotal in the synthesis of p-aminobenzoate (pABA), a key precursor of folate.[1][2] this compound inhibits the glutamine amidotransferase (GAT) activity of GAT-ADCS, thereby blocking the production of pABA and subsequently halting folate synthesis.[1][3]

The inhibitory effect of this compound on folate biosynthesis has been demonstrated in both plants (Arabidopsis thaliana) and apicomplexan parasites (Toxoplasma gondii and Plasmodium falciparum).[1][2] In these organisms, treatment with this compound leads to a significant decrease in intracellular folate levels, resulting in growth inhibition.[1][2] This growth inhibition can be reversed by the external addition of pABA or 5-formyltetrahydrofolate (5-FTHF), confirming that the primary target of this compound at concentrations up to its IC50 is indeed the folate biosynthesis pathway.[1][2]

It is noteworthy that while this compound is an oxidative product of eseroline, a metabolite of the cholinesterase inhibitor physostigmine, pharmacological studies have indicated that this compound itself is a poor inhibitor of cholinesterase.[1][4]

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified against its target enzyme and various organisms. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against GAT-ADCS

| Target Enzyme | Apparent IC50 (µM) | Source Organism of Enzyme |

| Glutamine Amidotransferase (GAT) activity of GAT-ADCS | ~8 | Arabidopsis thaliana |

Data sourced from studies on recombinant plant enzyme.[2]

Table 2: Growth Inhibitory Activity of this compound

| Organism | IC50 (µM) |

| Arabidopsis thaliana | 65 |

| Toxoplasma gondii | 20 |

| Plasmodium falciparum | 1 |

These values represent the concentration of this compound required to inhibit the growth of the respective organisms by 50%.[2]

Signaling Pathways and Experimental Workflows

Inhibition of the Folate Biosynthesis Pathway

The following diagram illustrates the point of intervention of this compound in the folate biosynthesis pathway.

Experimental Workflow for Inhibitor Screening

The discovery of this compound as a GAT-ADCS inhibitor was facilitated by a systematic screening process. The following diagram outlines a generalized workflow for identifying and validating inhibitors of this enzyme.

References

Rubreserine: A Potent Inhibitor of the Glutamine Amidotransferase (GAT) Domain of GAT-ADCS

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rubreserine, a natural product, has been identified as a noteworthy inhibitor of the glutamine amidotransferase (GAT) activity of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS). This enzyme is a critical component in the folate biosynthesis pathway of various eukaryotic organisms, including plants and apicomplexan parasites. By targeting the GAT domain, this compound disrupts the synthesis of p-aminobenzoate (pABA), a precursor to folate. This inhibitory action leads to a significant reduction in folate levels, thereby impeding the growth of organisms reliant on this pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.

Introduction

Folate biosynthesis is an essential metabolic pathway for the synthesis of nucleotides and certain amino acids. Organisms that can synthesize their own folates, such as plants and apicomplexan parasites like Toxoplasma gondii and Plasmodium falciparum, rely on the enzyme GAT-ADCS. This bifunctional enzyme catalyzes two key steps in the pABA synthesis pathway. The glutamine amidotransferase (GAT) domain first hydrolyzes glutamine to produce ammonia. The aminodeoxychorismate synthase (ADCS) domain then utilizes this ammonia to convert chorismate into aminodeoxychorismate, a precursor of pABA.

This compound has emerged as a specific inhibitor of the GAT domain of GAT-ADCS, making it a promising candidate for the development of novel antiparasitic and herbicidal agents. Its ability to disrupt a pathway absent in mammals offers a potential for selective toxicity.

Mechanism of Action

This compound acts as a mixed-type inhibitor of the GAT activity of GAT-ADCS.[1] This mode of inhibition implies that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). Specifically, studies have shown that in the presence of this compound, the Vmax for glutamine-dependent glutamate production is decreased, while the Km for glutamine is increased.[1]

The inhibitory effect is not immediate, requiring a 20-minute incubation period to achieve maximal inhibition, with a relatively low rate constant of inhibition of approximately 0.1 min⁻¹.[1] It is important to note that the carbonyl functions resulting from the oxidation of eseroline to this compound are essential for this inhibitory activity, as eseroline itself shows no effect.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against the GAT activity of GAT-ADCS and its effects on the growth of various organisms.

| Parameter | Organism/Enzyme | Value | Reference |

| Apparent IC₅₀ (GAT Activity) | Plant GAT-ADCS | ~8 µM | [2] |

| Growth Inhibition IC₅₀ | Arabidopsis thaliana | 65 µM | [2] |

| Toxoplasma gondii | 20 µM | [2] | |

| Plasmodium falciparum | 1 µM | [2] | |

| Folate Content Reduction | Arabidopsis thaliana & Toxoplasma gondii | 40-50% | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the folate biosynthesis pathway targeted by this compound and a typical experimental workflow for evaluating its inhibitory activity.

Experimental Protocols

Glutamine Amidotransferase (GAT) Activity Assay

This protocol is adapted from methodologies used to assess the GAT activity of GAT-ADCS and its inhibition by this compound.[1]

Materials:

-

Purified recombinant GAT-ADCS enzyme

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Assay Buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl₂, 5% glycerol

-

Chorismate solution (40 µM)

-

Nicotinamide adenine dinucleotide (NAD⁺) solution (1 mM)

-

Glutamate dehydrogenase (GDH) (0.4 units/well)

-

Glutamine (Gln) solution (1.3 mM)

-

96-well microplate

-

Microplate reader capable of measuring fluorescence (excitation 340 nm, emission 450 nm) or absorbance at 340 nm.

Procedure:

-

Enzyme and Inhibitor Incubation:

-

In each well of a 96-well plate, add 50 µL of a master mix containing the assay buffer, chorismate, NAD⁺, GDH, and 0.7 µg of GAT-ADCS.

-

Add the desired concentrations of this compound to the respective wells. For control wells, add the solvent vehicle.

-

Incubate the plate at room temperature for 20 minutes to allow for maximal inhibition by this compound.

-

-

Reaction Initiation:

-

Start the enzymatic reaction by injecting 30 µL of the glutamine solution into each well.

-

-

Measurement:

-

Immediately begin monitoring the decrease in fluorescence or absorbance at 340 nm, which corresponds to the consumption of NADH (produced from NAD⁺ by GDH as it converts glutamate to α-ketoglutarate).

-

Record measurements at multiple time points (e.g., 0, 15, and 25 minutes) to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

-

Plot the reaction velocities against the this compound concentrations to determine the IC₅₀ value.

-

To determine the mode of inhibition, perform kinetic studies with varying concentrations of glutamine at fixed concentrations of this compound and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Cell Growth Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on the growth of organisms like Arabidopsis thaliana, Toxoplasma gondii, and Plasmodium falciparum.

Materials:

-

Appropriate cell culture medium for the specific organism.

-

Cell culture of the target organism.

-

This compound stock solution.

-

96-well cell culture plates.

-

Incubator with appropriate conditions (temperature, CO₂, humidity).

-

Method for quantifying cell growth (e.g., cell counting, MTT assay, fluorescence-based assays).

Procedure:

-

Cell Seeding:

-

Seed the wells of a 96-well plate with a predetermined number of cells in their respective growth medium.

-

-

Treatment:

-

Add serial dilutions of this compound to the wells. Include control wells with no inhibitor.

-

-

Incubation:

-

Incubate the plates under optimal growth conditions for a specified period (e.g., 24-72 hours, depending on the organism's doubling time).

-

-

Growth Quantification:

-

At the end of the incubation period, quantify cell growth using a suitable method.

-

-

Data Analysis:

-

Normalize the growth in the treated wells to the growth in the control wells.

-

Plot the percentage of growth inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Rescue Experiment: To confirm that the growth inhibition is due to the inhibition of folate biosynthesis, parallel experiments can be conducted where the growth medium is supplemented with p-aminobenzoate (pABA) or 5-formyltetrahydrofolate (5-FTHF).[2] Restoration of growth in the presence of these compounds would indicate that this compound's primary target is indeed the folate pathway.[2]

Specificity of this compound

While this compound shows potent inhibition of the GAT domain of GAT-ADCS, its specificity has been investigated. At higher concentrations, this compound can also inhibit other class I glutamine amidotransferases, such as GMP synthase (GMPS) and anthranilate synthase (AS).[3] However, at concentrations around its IC₅₀ for GAT-ADCS, the growth inhibition of organisms like Arabidopsis and Toxoplasma can be largely reversed by the addition of pABA or 5-FTHF, indicating that folate biosynthesis is the primary target at these concentrations.[3]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of targeted therapies against organisms that rely on de novo folate biosynthesis. Its specific inhibition of the GAT domain of GAT-ADCS provides a clear mechanism of action. Further research could focus on structure-activity relationship (SAR) studies to develop analogs with increased potency and specificity. Additionally, in vivo studies are necessary to evaluate the efficacy and safety of this compound and its derivatives as potential therapeutic agents or herbicides. The detailed protocols provided in this guide offer a foundation for researchers to further explore the potential of this intriguing natural product.

References

Initial Investigations into the Antiparasitic Potential of Rubreserine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research into the antiparasitic properties of Rubreserine. The document synthesizes the available in vitro data, details the experimental methodologies employed in these initial studies, and visualizes the proposed mechanism of action.

Executive Summary

Initial investigations have identified this compound, a natural product, as a promising candidate for antiparasitic drug development. In vitro studies have demonstrated its efficacy against the apicomplexan parasites Toxoplasma gondii and Plasmodium falciparum. The primary mechanism of action appears to be the targeted inhibition of the folate biosynthesis pathway, a metabolic route essential for parasite survival and absent in their mammalian hosts. Specifically, this compound inhibits the glutamine amidotransferase activity of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS).[1] While these early findings are encouraging, further research, particularly in vivo studies, is required to fully elucidate the therapeutic potential of this compound.

Quantitative Data Summary

The antiparasitic activity of this compound has been quantified through a series of in vitro assays. The following tables summarize the key findings, including the half-maximal inhibitory concentrations (IC50) against different parasites and the target enzyme.

Table 1: In Vitro Antiparasitic Activity of this compound

| Parasite Species | IC50 (µM) | Reference |

| Toxoplasma gondii | 20 | [1] |

| Plasmodium falciparum | 1 | [1] |

Table 2: Enzymatic Inhibition by this compound

| Enzyme | Source Organism | Apparent IC50 (µM) | Reference |

| Glutamine Amidotransferase (GAT) domain of GAT-ADCS | Arabidopsis thaliana | ~8 | [1] |

Experimental Protocols

The following sections provide a detailed description of the methodologies used in the initial investigations of this compound's antiparasitic activity, based on the available literature.

Toxoplasma gondii Growth Inhibition Assay

-

Host Cell Culture: Human foreskin fibroblasts (HFFs) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum, 2 mM glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Parasite Culture: Tachyzoites of Toxoplasma gondii (RH strain) were maintained by serial passage in HFF monolayers.

-

Inhibition Assay:

-

Confluent HFF monolayers in 96-well plates were infected with T. gondii tachyzoites.

-

After a 2-hour incubation to allow for parasite invasion, the medium was replaced with fresh medium containing various concentrations of this compound.

-

The plates were incubated for an additional 24 hours.

-

Parasite proliferation was quantified using a β-galactosidase reporter gene assay. The IC50 value was determined from the dose-response curve.

-

Plasmodium falciparum Growth Inhibition Assay

-

Parasite Culture: The chloroquine-resistant W2 strain of Plasmodium falciparum was maintained in continuous culture in human erythrocytes (O+ blood group) in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Inhibition Assay:

-

Synchronized ring-stage parasites were cultured in 96-well plates at a 1% parasitemia and 2.5% hematocrit.

-

This compound was added at various concentrations, and the plates were incubated for 48 hours.

-

Parasite growth was quantified by measuring the incorporation of [3H]hypoxanthine. The IC50 value was calculated from the dose-response curve.

-

Folate Biosynthesis Inhibition Assay

-

Methodology: The specificity of this compound for the folate biosynthesis pathway was investigated by growth rescue experiments.

-

Protocol for T. gondii:

-

T. gondii growth inhibition assays were performed as described in section 3.1.

-

In parallel experiments, the culture medium containing this compound was supplemented with either p-aminobenzoate (pABA) or 5-formyltetrahydrofolate (5-FTHF).

-

The ability of pABA or 5-FTHF to reverse the growth-inhibitory effect of this compound was assessed. A restoration of parasite growth in the presence of these supplements indicates that this compound's primary target is within the folate biosynthesis pathway.[1]

-

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized workflow for in vitro antiparasitic drug screening.

Caption: Proposed mechanism of action of this compound.

Caption: Generalized workflow for in vitro antiparasitic screening.

Conclusion and Future Directions

The initial findings on this compound's antiparasitic activity are a significant first step. The compound demonstrates potent in vitro efficacy against T. gondii and P. falciparum by inhibiting a well-defined and parasite-specific metabolic pathway. This specificity is a highly desirable characteristic for any potential chemotherapeutic agent, as it suggests a lower likelihood of host toxicity.

However, the journey from a promising in vitro hit to a clinically viable drug is long and requires extensive further investigation. The immediate next steps should focus on:

-

In vivo Efficacy Studies: Evaluating the efficacy of this compound in established animal models of toxoplasmosis and malaria is critical. These studies will provide crucial information on the drug's pharmacokinetic and pharmacodynamic properties, as well as its ability to control parasitic infections in a living organism.

-

Toxicity and Safety Profiling: Comprehensive toxicological studies are necessary to determine the safety profile of this compound.

-

Spectrum of Activity: Investigating the activity of this compound against a broader range of parasites, including other apicomplexans and kinetoplastids, would help to define its potential clinical applications.

-

Mechanism of Resistance: Studies to understand potential mechanisms of resistance to this compound would be invaluable for its long-term development.

References

Rubreserine: A Technical Guide to its Discovery, Mechanism, and Research Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubreserine, a compound with a distinctive red hue, has a fascinating history intertwined with early alkaloid chemistry and modern drug discovery. Initially identified as a degradation product of physostigmine, an acetylcholinesterase inhibitor, this compound itself has carved out a distinct niche in biochemical research. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, its mechanism of action, and the experimental protocols used in its characterization. The information is presented to be a valuable resource for researchers in pharmacology, parasitology, and drug development.

Discovery and Historical Context

The story of this compound begins with the study of physostigmine (also known as eserine), an alkaloid isolated from the Calabar bean (Physostigma venenosum). Physostigmine was a focal point of pharmacological research in the 19th and 20th centuries due to its potent anticholinesterase activity. Early researchers noted that solutions of physostigmine and its hydrolysis product, eseroline, were unstable and, upon exposure to air and alkaline conditions, would turn red. This red coloration was due to the formation of a new compound, which was named this compound.

The definitive structure of this compound as an o-quinone derivative of eseroline was confirmed by B. Robinson in 1965 through spectroscopic analysis.[1][2] Further confirmation of its structure was provided by X-ray analysis in later studies.[3]

While its parent compound, physostigmine, was investigated for its potential in treating cholinergic deficit conditions like Alzheimer's disease, this compound was found to be devoid of significant anticholinesterase activity.[4] This crucial distinction directed the research focus for this compound away from neurodegenerative diseases and towards other potential therapeutic applications.

Mechanism of Action: Inhibition of Folate Biosynthesis

The primary mechanism of action for this compound is the inhibition of folate biosynthesis, a pathway essential for the synthesis of nucleotides and certain amino acids. Specifically, this compound targets the bifunctional enzyme glutamine amidotransferase-aminodeoxychorismate synthase (GAT-ADCS).[5][6][7] This enzyme is critical for the production of p-aminobenzoate (pABA), a precursor to folate. By inhibiting GAT-ADCS, this compound effectively cuts off the supply of a key building block for folate synthesis.

This targeted inhibition of folate biosynthesis makes this compound a molecule of significant interest as a potential antiparasitic agent. Organisms such as the apicomplexan parasites Toxoplasma gondii and Plasmodium falciparum rely on their own folate synthesis and cannot acquire it from their host. Therefore, inhibiting this pathway is a viable strategy for targeting these pathogens.[5][6][7]

Signaling Pathway: Folate Biosynthesis Inhibition

The following diagram illustrates the folate biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound's biological activity.

| Parameter | Organism/Enzyme | Value | Reference |

| GAT-ADCS Inhibition | |||

| IC50 | Arabidopsis thaliana GAT-ADCS | ~8 µM | [5][6][7] |

| Growth Inhibition | |||

| IC50 | Arabidopsis thaliana | 65 µM | [6][7] |

| IC50 | Toxoplasma gondii | 20 µM | [6][7] |

| IC50 | Plasmodium falciparum | 1 µM | [6][7] |

| Cholinesterase Inhibition | |||

| Anticholinesterase Activity | Not specified | Lacked activity up to 30 mM | [4] |

Experimental Protocols

Synthesis of this compound from Eseroline

This compound can be synthesized by the oxidation of eseroline. The following protocol is based on descriptions in the literature.[8]

Materials:

-

Eseroline

-

0.1 M Phosphate Buffer (pH > 7.0, typically pH 8.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., silica gel column)

Procedure:

-

Dissolve eseroline in the 0.1 M phosphate buffer (pH 8.0). The solution will begin to turn red as the oxidation to this compound occurs spontaneously.

-

Allow the reaction to proceed at room temperature, monitoring the color change. The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.

-

Once the reaction is complete, extract the aqueous solution with an organic solvent such as ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

GAT-ADCS Inhibition Assay

This protocol is a representative method for determining the IC50 of this compound against GAT-ADCS, based on the research by Camara et al. (2012).[5][6][7]

Materials:

-

Purified recombinant GAT-ADCS enzyme

-

Chorismate solution

-

L-glutamine solution

-

Coupling enzyme (e.g., glutamate dehydrogenase)

-

NADPH

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the 96-well microplate containing the assay buffer, chorismate, L-glutamine, coupling enzyme, and NADPH.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period at a controlled temperature.

-

Initiate the enzymatic reaction by adding the purified GAT-ADCS enzyme to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Anticholinesterase Activity Assay (Ellman's Method)

This is a standard protocol to determine the anticholinesterase activity, which would demonstrate this compound's lack thereof.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

This compound stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

In the wells of a 96-well microplate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the test compound (this compound) at various concentrations to the appropriate wells. Include a positive control (a known AChE inhibitor like physostigmine) and a negative control (no inhibitor).

-

Pre-incubate the plate at a controlled temperature for a specified time.

-

Initiate the reaction by adding the substrate, ATCI solution, to all wells.

-

Immediately measure the increase in absorbance at 412 nm over time. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition compared to the negative control.

Experimental Workflow: Anticholinesterase Assay

The following diagram illustrates the general workflow for an anticholinesterase inhibition assay.

Conclusion

This compound, once a mere curiosity as a colored degradation product of physostigmine, has emerged as a valuable research tool and a potential lead compound for the development of novel antiparasitic drugs. Its specific mechanism of action, the inhibition of folate biosynthesis via GAT-ADCS, distinguishes it from its parent compound and opens up new avenues for therapeutic intervention against folate-dependent pathogens. This technical guide provides a comprehensive overview of the discovery, mechanism, and key experimental protocols related to this compound, serving as a foundational resource for scientists and researchers in the field. The continued investigation of this compound and its analogs may lead to the development of new and effective treatments for parasitic diseases.

References

- 1. THE STRUCTURE OF this compound, A DECOMPOSITION PRODUCT OF PHYSOSTIGMINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of this compound structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of p-aminobenzoate and folate syntheses in plants and apicomplexan parasites by natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. EP2520297A1 - this compound and its derivates with antiparasitic activity - Google Patents [patents.google.com]

Spectroscopic Analysis of Rubreserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubreserine, a red-colored oxidation product of eseroline and a degradation product of the cholinesterase inhibitor physostigmine, is a molecule of interest in biochemical and pharmaceutical research.[1] Its distinctive o-quinone structure is crucial for its biological activities, which include the inhibition of folate biosynthesis, positioning it as a potential candidate for antiparasitic therapies.[1] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the development of related compounds. This technical guide provides a detailed overview of the spectroscopic techniques used to characterize the structure of this compound, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document summarizes key spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for the comprehensive analysis of this indole alkaloid derivative.

Introduction

The structural elucidation of natural products and their derivatives is a cornerstone of drug discovery and development. This compound, with the molecular formula C₁₃H₁₆N₂O₂, is structurally characterized by a pyrrolo[2,3-b]indole-5,6-dione core.[1] The confirmation of its structure has been historically achieved by comparing its spectroscopic data with that of the well-characterized compound, adrenochrome.[1] This guide aims to consolidate the spectroscopic information available for this compound and provide standardized methodologies for its analysis.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is nearly superimposable with that of adrenochrome, indicating the presence of the same chromophore.[1]

| Wavelength (λmax) | Solvent | Reference |

| Not explicitly stated | Not specified | [1] |

Further quantitative analysis would be required to determine the molar absorptivity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. The data presented below was recorded in Nujol.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1671 | Medium | C=O stretching |

| 1651 | Medium (shoulder) | C=O stretching |

| 1628 | Medium (shoulder) | C=C stretching |

| 1614 | Medium (shoulder) | C=C stretching |

| 1600 | Strong | C=N stretching |

Note: The spectrum of a well-dried sample of this compound showed no absorption in the 4000-3100 cm⁻¹ region, indicating the absence of O-H stretching.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. The following data was recorded in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

| Chemical Shift (τ, ppm) | Multiplicity |

| 8.50 | Singlet |

| 7.30 | Singlet |

| 6.90 | Singlet |

| 5.64 | Singlet |

Note: The tau (τ) scale is an older convention. To convert to the modern delta (δ) scale, use the formula: δ = 10 - τ. Thus, the chemical shifts in δ would be 1.50, 2.70, 3.10, and 4.36 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of this compound.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| Exact Mass | 232.1212 u |

Detailed high-resolution mass spectrometry fragmentation data for this compound is not extensively documented in the available literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the analysis of this compound.

Synthesis and Purification of this compound

This compound can be synthesized by the oxidation of eseroline. This reaction occurs spontaneously under alkaline conditions (pH > 7) and can achieve over 90% conversion efficiency.[1]

UV-Vis Spectroscopy

-

Instrumentation : A double-beam UV-Vis spectrophotometer.

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol).

-

Procedure :

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Record the absorption spectrum of the this compound solution from 200 to 800 nm.

-